molecular formula C24H23BrO2 B8071692 Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-

Cat. No.: B8071692
M. Wt: 423.3 g/mol
InChI Key: CJOZMESSODTFHQ-UHFFFAOYSA-N
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Description

This product is the chemical compound Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- with a certified purity of 95% . It is supplied with the CAS Registry Number 147323-02-2 and is identified by the MDL number MFCD31692153 . The bromoethoxy functional group on this phenol derivative makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. It is structurally analogous to compounds used in scientific development, sharing a similar core structure with other research chemicals featuring haloalkoxy side chains . Phenol-based compounds, in a broad context, are known for their diverse biological activities and are frequently explored in medicinal chemistry . As a building block, this compound can be utilized in the synthesis of more complex molecules for research applications in drug discovery and materials science. This product is intended for use in a controlled laboratory environment by qualified researchers only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-[1-[4-(2-bromoethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZMESSODTFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenolic Core Functionalization

The phenolic core is typically derived from 4-hydroxyacetophenone or its derivatives. Bromination at the alpha position of the acetyl group (relative to the hydroxyl) is a critical first step. For example, 4-hydroxyacetophenone undergoes bromination using bromine (Br2Br_2) or copper(II) bromide (CuBr2CuBr_2) in solvents like chloroform-ethyl acetate to yield α-bromo-4-hydroxyacetophenone . This intermediate serves as a precursor for subsequent etherification or alkylation.

A key innovation involves methoxide-bromide exchange to introduce alkoxy groups. In the synthesis of analogous compounds, α-bromo-4-hydroxyacetophenone reacts with sodium methoxide (NaOCH3NaOCH_3) to form α-methoxy-4-hydroxyacetophenone . Adapting this for the target compound, substituting methoxide with a bromoethoxy group would require a bromoethylating agent (e.g., 1,2-dibromoethane) under basic conditions.

Bromoethoxy Side Chain Installation

The 2-bromoethoxy moiety is introduced via Williamson ether synthesis . For instance, reacting 4-hydroxyphenyl intermediates with 1,2-dibromoethane in the presence of a base (e.g., K2CO3K_2CO_3) facilitates nucleophilic substitution. This method is advantageous due to its simplicity and high yields in analogous systems.

Alternatively, bromination of pre-formed ethoxy groups offers a two-step approach. For example, ethoxylation of 4-hydroxyacetophenone using ethylene glycol followed by selective bromination at the terminal position using Br2Br_2 or NN-bromosuccinimide (NBS) can yield the desired bromoethoxy side chain.

Butenyl Chain Construction via Acylation and Reduction

Friedel-Crafts Acylation

The butenyl-2-phenyl substituent is constructed using Friedel-Crafts acylation . In a patented method, 2-phenylbutyric acid reacts with an aromatic compound (e.g., 4-(2-bromoethoxy)phenol) in the presence of a Lewis acid catalyst. However, modern adaptations avoid traditional catalysts like AlCl3AlCl_3 due to waste generation, instead employing greener alternatives such as ionic liquids or zeolites.

For example:

4-(2-Bromoethoxy)phenol+2-Phenylbutyric AcidHFIPIntermediate Ketone\text{4-(2-Bromoethoxy)phenol} + \text{2-Phenylbutyric Acid} \xrightarrow{\text{HFIP}} \text{Intermediate Ketone}

where HFIP (hexafluoroisopropanol) acts as both solvent and catalyst.

Catalytic Hydrogenation of Ketones

The intermediate ketone is reduced to the corresponding alcohol using palladium on carbon (Pd/CPd/C) under hydrogen gas (H2H_2). For instance, hydrogenation of α-methoxy-4-hydroxyacetophenone at 80°C and 300 psig H2H_2 achieves near-quantitative conversion to 4-(2-methoxyethyl)phenol . Adapting this for the target compound’s butenyl chain would require careful control of reaction time and pressure to avoid over-reduction.

Bromination and Final Functionalization

Regioselective Bromination

Bromination at the terminal position of the ethoxy group is achieved using Br2Br_2 in acetic acid or CuBr2CuBr_2 in chloroform. The review by Saikia et al. highlights that bromine adsorbed on graphite in CCl4CCl_4 enables stereoselective dibromination of alkynes, which can be adapted for terminal bromination in ethers.

One-Pot Synthesis Innovations

Recent patents describe one-pot processes combining mesylation, acylation, and bromination. For example:

  • Mesylation : Treating 4-hydroxyphenyl intermediates with methanesulfonyl chloride (MsClMsCl) activates the hydroxyl group for substitution.

  • Acylation : Reaction with 2-phenylbutyric acid forms the butenyl chain.

  • Bromination : Introduction of Br2Br_2 in dichloromethane installs the bromoethoxy group.

This method reduces purification steps and improves throughput, with reported yields exceeding 70%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Williamson EtherEtherification, Bromination65–75High regioselectivityRequires excess dibromoethane
Friedel-CraftsAcylation, Hydrogenation60–70Scalable, avoids AlCl3AlCl_3Sensitive to moisture
One-Pot SynthesisMesylation, Acylation, Bromination70–80Reduced purification, cost-effectiveRequires precise temperature control

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The double bond in the butenyl structure can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinones or phenolic ethers.

    Reduction: Formation of saturated butyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Phenolic compounds are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The specific compound has been investigated for:

  • Anticancer Activity : Studies have shown that phenolic compounds can inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that derivatives similar to "Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-" may enhance the efficacy of existing chemotherapeutic agents by targeting specific pathways involved in cancer progression .
  • Antimicrobial Properties : The incorporation of bromine in the structure may enhance the antimicrobial activity of the compound. Research has demonstrated that halogenated phenols exhibit increased potency against various bacterial strains .

Materials Science

In materials science, phenolic compounds are utilized for their thermal stability and mechanical properties. The applications include:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polyphenolic resins, which are used in high-performance composites. These materials are valued for their durability and resistance to heat and chemicals .
  • Coatings and Adhesives : Due to its adhesive properties, this phenolic derivative can be used in formulating coatings that require strong bonding characteristics while providing protection against environmental degradation .

Organic Synthesis

The compound is also relevant in organic synthesis as a building block for more complex molecules:

  • Synthetic Intermediates : Its unique structure allows it to act as an intermediate in the synthesis of other biologically active compounds. This can include the development of new drugs or agrochemicals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals

Table 2: Material Properties

PropertyValueReference
Thermal StabilityHigh (up to 300°C)
Adhesive StrengthStrong adhesion to various substrates
Mechanical StrengthImproved tensile strength compared to standard resins

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various phenolic compounds, including derivatives similar to "Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-". Results indicated a significant reduction in tumor size in xenograft models treated with these compounds compared to controls .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the use of phenolic derivatives in developing high-performance polymers. The study demonstrated that incorporating "Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-" into resin formulations resulted in enhanced thermal stability and mechanical properties suitable for aerospace applications .

Mechanism of Action

The mechanism of action of Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromoethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxytamoxifen (4-OHT)

  • Structure: (Z)-4-[1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl]phenol (CAS 68047-06-3 for Z isomer; 68392-35-8 for unspecified isomers) .
  • Key Differences: Substituent: 4-OHT replaces the bromoethoxy group in Compound 50 with a dimethylaminoethoxy group. Isomerism: 4-OHT exists predominantly as the Z-isomer (>70%), which is pharmacologically active as an estrogen receptor (ER) antagonist . Pharmacology: 4-OHT is a major active metabolite of tamoxifen, with potent ER binding (IC₅₀ ~0.2 nM) and aromatase inhibitory activity .
  • Synthesis: Prepared via hydroxylation of tamoxifen or direct coupling of aminoethoxy-substituted intermediates .
Parameter Compound 50 4-Hydroxytamoxifen (4-OHT)
Substituent 2-Bromoethoxy Dimethylaminoethoxy
Melting Point 119–122°C 156–160°C (analogous derivatives)
Isomer Ratio (E/Z) 1:1 (equilibrated) ≥70% Z-isomer
Pharmacological Role Intermediate for analogs ER antagonist, aromatase inhibitor

Afimoxifene (4-[1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl]phenol)

  • Structure: Nearly identical to 4-OHT but with a dimethylaminoethoxy group (CAS 68392-35-8) .
  • Comparison: Shares the same core structure as Compound 50 but with a pharmacophore (dimethylaminoethoxy) critical for ER binding. Exhibits higher metabolic stability compared to bromoethoxy derivatives due to reduced electrophilicity .

Droloxifene (3-[1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol)

  • Structure: A positional isomer of 4-OHT, with the phenol group at the 3-position instead of 4 (CAS 82413-20-5) .
  • Key Differences: Substitution Pattern: Altered phenol position reduces ER affinity compared to 4-OHT but enhances selectivity for bone tissues . Synthetic Route: Prepared via regioselective coupling, highlighting the impact of substitution geometry on bioactivity .

Compound 32 (4-(1-(4-(2-Aminoethoxy)phenyl)-2-phenylvinyl)phenol)

  • Structure: Vinyl analog of Compound 50 with an aminoethoxy group ().
  • Exhibits 1:1 E/Z isomerism and lower thermal stability (m.p. 75–79°C) compared to Compound 50 .

Biochemical and Pharmacological Insights

  • Bromoethoxy vs. Aminoethoxy Groups: The bromoethoxy group in Compound 50 serves as a synthetic handle for further derivatization (e.g., nucleophilic substitution to introduce amines or thiols) . Aminoethoxy derivatives (e.g., 4-OHT) show enhanced ER binding due to hydrogen-bonding interactions with the receptor’s Asp351 residue .
  • Isomerism and Activity :
    • Z-isomers of tamoxifen analogs exhibit 10–100-fold higher ER affinity than E-isomers, underscoring the importance of stereochemistry .

Biological Activity

The compound Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- (CID 634576) is a phenolic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- is represented as follows:

  • Molecular Formula: C24_{24}H23_{23}BrO2_2
  • Molecular Weight: 429.34 g/mol
  • Chemical Structure:

    Chemical Structure

Physical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Not well-documented, but similar phenolic compounds typically exhibit melting points ranging from 60°C to 180°C.

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial properties, which can be attributed to several mechanisms:

  • Cell Membrane Disruption: Phenolic compounds can interact with bacterial cell membranes, leading to increased permeability and leakage of cellular constituents .
  • Inhibition of Enzymatic Activity: They can inhibit key enzymes involved in bacterial metabolism, such as topoisomerase and DNA gyrase .
  • DNA Interaction: The planar structure of phenolic compounds allows them to intercalate into DNA, disrupting replication and transcription processes .

The specific mechanisms through which Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- exerts its antimicrobial effects include:

  • Hydrophobic Interactions: The hydrophobic regions of the molecule facilitate penetration into lipid membranes.
  • Hydrogen Bonding: Hydroxyl groups form hydrogen bonds with nucleic acid bases, affecting DNA stability and function .

Study on Antibacterial Activity

A study investigating the antibacterial activity of various phenolic compounds found that derivatives with bromine substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The study highlighted the importance of substituent position on the benzene ring in determining biological activity.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Phenol with BromineHighModerate
Unsubstituted PhenolLowLow

Molecular Docking Studies

Molecular docking simulations have shown that Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- binds effectively to bacterial targets, suggesting its potential as a lead compound for developing new antibiotics . The binding affinity was analyzed through free energy calculations, indicating significant interaction energies.

Comparative Analysis with Other Phenolic Compounds

A comparative analysis of various phenolic compounds reveals that those with additional functional groups (such as bromine or methoxy groups) tend to exhibit greater biological activity due to enhanced membrane permeability and interaction with cellular targets.

CompoundFunctional GroupsAntimicrobial Activity
Compound A-OH, -BrHigh
Compound B-OHModerate
Compound CNoneLow

Q & A

Q. What are the optimal synthetic routes for preparing Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-?

The compound is synthesized via a McMurry cross-coupling reaction between benzophenone derivatives and propiophenone. This method yields a mixture of E and Z isomers, which can be separated using silica gel column chromatography (4:1 hexanes-ethyl acetate). The reaction requires careful control of stoichiometry and reaction time to minimize isomerization during purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : Critical for identifying E/Z isomer ratios (e.g., 4:1 initial ratio, equilibrating to 1:1 in CDCl₃) and verifying substituent positions on the aromatic rings .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 771 [M+H]⁺ in LCMS) and confirms isotopic patterns .
  • HPLC : Used to assess purity (>98% in some batches) and monitor isomer stability under varying conditions .

Q. How can researchers distinguish between the E and Z isomers of this compound?

  • NMR coupling constants : Differences in olefinic proton coupling (e.g., J values for trans vs. cis configurations) provide diagnostic signals .
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolves absolute configurations .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization of E/Z isomers in solution?

Isomerization is likely driven by thermal or photochemical energy , with equilibrium favoring a 1:1 ratio in polar solvents like CDCl₃. Kinetic studies using time-resolved NMR or UV-Vis spectroscopy can quantify activation barriers and solvent effects .

Q. How can computational modeling improve the design of derivatives with enhanced stability?

  • Density Functional Theory (DFT) : Predicts relative stabilities of E vs. Z isomers and transition states for isomerization.
  • Molecular docking : Screens for steric clashes in receptor binding (e.g., estrogen receptor analogs), leveraging the bromoethoxy group’s electrophilic potential .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Use of halogen-bond acceptors (e.g., pyridine derivatives) to stabilize the bromoethoxy moiety.
  • Twinned data refinement : Apply SHELXL ’s twin-law options to resolve overlapping diffraction patterns in low-symmetry space groups .

Q. How does the bromoethoxy substituent influence reactivity compared to analogs like 4-hydroxytamoxifen?

The 2-bromoethoxy group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to generate prodrugs or conjugates. This contrasts with dimethylaminoethoxy groups in tamoxifen derivatives, which prioritize hydrogen bonding .

Methodological Considerations

Q. What protocols ensure reproducible purity assessments across laboratories?

  • Standardized HPLC conditions : Use C18 columns with methanol/water gradients (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm.
  • Cross-validation : Compare retention times with reference standards (e.g., Chemodex Lot 43GV41) and corroborate with NMR/MS .

Q. How should researchers handle discrepancies in isomer ratios reported across studies?

  • Controlled storage : Store samples at –20°C in desiccated, light-protected vials to prevent isomerization.
  • Batch-specific documentation : Annotate synthesis dates, solvent histories, and isomer ratios in metadata to contextualize results .

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